![molecular formula C15H20O3 B053532 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid CAS No. 115473-63-7](/img/structure/B53532.png)
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Übersicht
Beschreibung
The compound “2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid”, also known as Rupestonic acid, is a versatile material used in scientific research. It exhibits unique properties that make it valuable for various applications, including drug development, organic synthesis, and medicinal chemistry. The molecular formula of this compound is C15H20O3 .
Molecular Structure Analysis
The molecular weight of this compound is 248.32 g/mol . The InChI representation of the molecule is InChI=1S/C15H20O3/c1-8-4-5-11 (9 (2)15 (17)18)6-13-10 (3)14 (16)7-12 (8)13/h8,11-12H,2,4-7H2,1,3H3, (H,17,18)/t8-,11-,12-/m0/s1
. The SMILES representation of the molecule is C [C@H]1CC [C@@H] (CC2=C (C (=O)C [C@@H]12)C)C (=C)C (=O)O
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.32 g/mol . It has a XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 248.14124450 g/mol . The topological polar surface area of the compound is 54.4 Ų . The compound has a heavy atom count of 18 .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Rupestonic acid has demonstrated antiviral properties, particularly against influenza A virus (H3N2). Researchers have synthesized various derivatives of Rupestonic acid to enhance its antiviral activity. For instance, a series of 20 new derivatives were synthesized via Davis oxidation, and several compounds exhibited antiviral activity against influenza A virus. Notably, compound 4d showed the highest potential activity against influenza A virus, making it a promising candidate for further study .
Influenza Virus Inhibition
Derived from the Chinese traditional medicine Artemisia rupestris L., Rupestonic acid has been found to inhibit both influenza A virus (H1N1) and H3N2. Its multifunctional groups contribute to its effectiveness against these viruses. Researchers continue to explore Rupestonic acid and its derivatives as potential inhibitors of influenza virus replication .
Cytotoxic Activity
Beyond its antiviral effects, Rupestonic acid and its derivatives have shown cytotoxic activity. These compounds exhibit antibacterial, antitumor, and antiviral properties. Their potential applications extend to detoxification, anti-hypersensitivity, and liver protection .
Fluorescent Probe Development
Interestingly, Rupestonic acid derivatives have been used in the development of fluorescent probes. One such probe, based on aggregation-induced emission, exhibits low cytotoxicity at low concentrations and can be used for live cell imaging. At higher concentrations, it also demonstrates cancer cell inhibition, making it a unique and versatile tool .
Influenza Virus Inhibitors
Compound A, derived from Rupestonic acid, has shown promise as a lead compound for the development of influenza virus inhibitors. Researchers are designing and synthesizing more Rupestonic acid derivatives to explore their potential in combating influenza .
Chemical Structure and Properties
Rupestonic acid’s chemical structure includes an azulene ring system, which contributes to its unique properties. It is a sesquiterpene with a variety of functional groups. Its molecular formula is C15H20O3, and it has a molecular weight of 248.32 g/mol. The compound is soluble in dimethyl sulfoxide (DMSO) and exhibits acid dissociation with a pKa of approximately 4.37. Additionally, Rupestonic acid is stable when stored at -20°C .
Wirkmechanismus
Target of Action
Rupestonic acid primarily targets the influenza A virus (H3N2) . It has been shown to exhibit antiviral activity against this strain . Additionally, it has demonstrated cytotoxic activities against four human cancer cell lines: HeLa, HT-29, A549, and HepG2 .
Mode of Action
Rupestonic acid interacts with its targets by suppressing the replication of the influenza virus. This is achieved through the activation of the heme oxygenase-1-mediated interferon response .
Biochemical Pathways
The biochemical pathways affected by rupestonic acid are primarily related to the life cycle of the influenza A virus. By activating the heme oxygenase-1-mediated interferon response, rupestonic acid disrupts the replication of the virus . The specific biochemical pathways involved in its cytotoxic activity against cancer cells are currently unknown .
Pharmacokinetics
A study on cam106, a rupestonic acid derivative, showed that it has an oral bioavailability of 16%
Result of Action
The primary result of rupestonic acid’s action is the inhibition of the influenza A virus. It has been shown to suppress the replication of the virus, thereby reducing its spread . In addition, it has demonstrated cytotoxic activity against several human cancer cell lines .
Eigenschaften
IUPAC Name |
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UWJYBYFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151111 | |
Record name | Rupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
CAS RN |
115473-63-7 | |
Record name | Rupestonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115473637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupestonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.